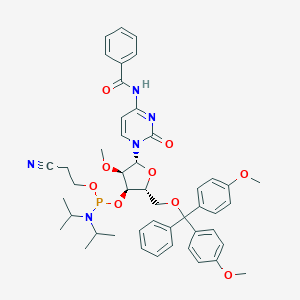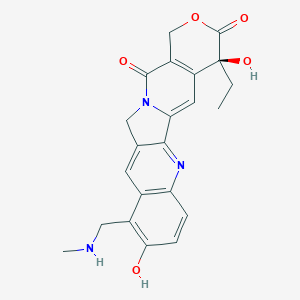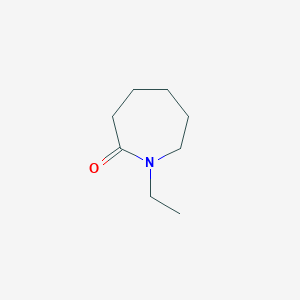
2,3-Diethyl-5-methyl-5,6-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diethyl-5-methyl-5,6-dihydropyrazine (DEMP) is a heterocyclic organic compound that belongs to the pyrazine family. It is a colorless liquid with a distinctive odor and is synthesized by the reaction of 2,3-pentanedione with ethylamine. DEMP has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent.
Mécanisme D'action
The mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is not well understood. However, it is believed that 2,3-Diethyl-5-methyl-5,6-dihydropyrazine exerts its effects by modulating various signaling pathways in the body. It has been shown to modulate the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can scavenge free radicals in the body. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. Additionally, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been shown to have neuroprotective properties and can protect against neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has several advantages and limitations for lab experiments. One of the advantages of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its ease of synthesis. 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be synthesized using simple and cost-effective methods, making it a popular compound for research. However, one of the limitations of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 2,3-Diethyl-5-methyl-5,6-dihydropyrazine. One potential direction is the development of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine-based drugs for the treatment of various diseases, including cancer and Alzheimer's disease. Additionally, further research is needed to understand the mechanism of action of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine and its effects on various signaling pathways in the body. Finally, research is needed to develop new methods for the synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine that are more efficient and cost-effective.
Méthodes De Synthèse
The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine involves the reaction of 2,3-pentanedione with ethylamine in the presence of a catalyst. The reaction yields 2,3-Diethyl-5-methyl-5,6-dihydropyrazine as the main product along with some minor by-products. The synthesis of 2,3-Diethyl-5-methyl-5,6-dihydropyrazine can be achieved through various methods, including microwave-assisted synthesis, solvent-free synthesis, and catalytic synthesis.
Applications De Recherche Scientifique
2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been extensively studied for its potential applications in various fields, including the food industry, pharmaceuticals, and as a flavoring agent. In the food industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine is used as a flavoring agent due to its distinctive odor. It is also used as a food additive to enhance the flavor of various food products. In the pharmaceutical industry, 2,3-Diethyl-5-methyl-5,6-dihydropyrazine has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.
Propriétés
Numéro CAS |
101708-69-4 |
|---|---|
Nom du produit |
2,3-Diethyl-5-methyl-5,6-dihydropyrazine |
Formule moléculaire |
C9H16N2 |
Poids moléculaire |
152.24 g/mol |
Nom IUPAC |
5,6-diethyl-2-methyl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-4-8-9(5-2)11-7(3)6-10-8/h7H,4-6H2,1-3H3 |
Clé InChI |
LTRVKBLOHFHYCL-UHFFFAOYSA-N |
SMILES |
CCC1=NCC(N=C1CC)C |
SMILES canonique |
CCC1=NCC(N=C1CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)











